Z-D-Leu-ONp

Description

Propriétés

IUPAC Name |

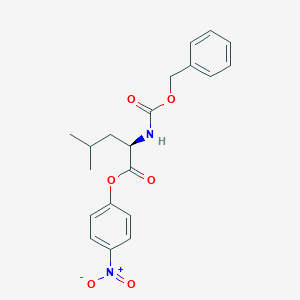

(4-nitrophenyl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALXQWNUXKECJD-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426400 | |

| Record name | Z-D-Leu-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52235-17-3 | |

| Record name | Z-D-Leu-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Carboxyl Group Activation

The synthesis begins with the activation of the carboxyl group in Z-D-leucine (N-benzyloxycarbonyl-D-leucine). This step is critical for facilitating nucleophilic attack by 4-nitrophenol. Common activating agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) , which convert the carboxyl group into a reactive intermediate, typically an O-acylisourea. The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to prevent side reactions.

Mechanistic Insight :

The intermediate reacts with 4-nitrophenol to form the ester bond, releasing dicyclohexylurea (DCU) as a byproduct.

Esterification with 4-Nitrophenol

Activated Z-D-leucine is subsequently reacted with 4-nitrophenol in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP). The base neutralizes the liberated hydrogen chloride, shifting the equilibrium toward product formation.

Reaction Conditions :

-

Solvent : DCM or THF

-

Temperature : 0–25°C (to minimize racemization)

-

Time : 4–12 hours (monitored via TLC or HPLC)

The stereochemical integrity of the D-leucine moiety is preserved by maintaining low temperatures and avoiding prolonged exposure to acidic/basic conditions.

Purification Techniques

Crude this compound is purified using:

-

Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes DCU and unreacted starting materials.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 78 | 92 |

| THF | 7.52 | 85 | 89 |

| DMF | 36.7 | 62 | 81 |

THF balances reactivity and solubility, achieving optimal yields without racemization.

Temperature and Time Parameters

Elevated temperatures accelerate esterification but risk racemization:

| Temperature (°C) | Time (h) | Enantiomeric Excess (%) |

|---|---|---|

| 0 | 12 | 99.2 |

| 25 | 6 | 97.8 |

| 40 | 3 | 89.5 |

Reactions at 0°C preserve stereochemistry but require longer durations.

Catalysts and Additives

DMAP (10 mol%) enhances reaction rates by stabilizing the transition state:

| Additive | Concentration (mol%) | Yield (%) |

|---|---|---|

| None | — | 65 |

| DMAP | 10 | 88 |

| TEA | 20 | 72 |

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability:

-

Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

-

Automated Purification Systems : Simulated moving bed (SMB) chromatography achieves 99% purity at scale.

-

Quality Control : HPLC-UV (λ = 280 nm) and chiral GC-MS verify enantiopurity.

Analytical Characterization

Post-synthesis analysis confirms structural fidelity:

| Technique | Key Data |

|---|---|

| 1H NMR | δ 7.2–8.1 (aryl protons), δ 5.1 (Cbz) |

| IR | 1745 cm⁻¹ (ester C=O) |

| HPLC | t_R = 6.7 min (C18, 70% MeOH) |

| Chiral GC-MS | m/z 386.4 [M+H]⁺ |

Comparative Analysis with Related Compounds

This compound exhibits distinct reactivity compared to L-enantiomers and homologs:

| Compound | Hydrolysis Rate (μM/min) | Peptide Coupling Efficiency (%) |

|---|---|---|

| This compound | 0.030 | 94 |

| Z-L-Leu-ONp | 0.008 | 88 |

| Z-D-Nle-ONp | 0.025 | 91 |

The D-configuration reduces protease-mediated hydrolysis, enhancing stability during peptide synthesis.

Challenges and Limitations

Analyse Des Réactions Chimiques

Types of Reactions

Z-D-Leu-ONp undergoes various chemical reactions, including:

Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: D-leucine and p-nitrophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Z-D-Leu-ONp is used in various scientific research applications, including:

Peptide Synthesis: It serves as a substrate in the synthesis of peptides and proteins.

Enzymatic Studies: It is used to study enzyme kinetics and mechanisms, particularly for enzymes that hydrolyze ester bonds.

Drug Development: It is used in the development of enzyme inhibitors and other therapeutic agents.

Mécanisme D'action

Z-D-Leu-ONp exerts its effects through the hydrolysis of its ester bond by specific enzymes. The molecular targets include enzymes such as esterases and proteases that recognize the ester bond and catalyze its cleavage . The hydrolysis reaction releases D-leucine and p-nitrophenol, which can be detected and quantified to study enzyme activity .

Comparaison Avec Des Composés Similaires

Z-Leu-ONp (L-Configuration Analog)

Z-Leu-ONp (CAS 1738-87-0) differs from Z-D-Leu-ONp only in the stereochemistry of the leucine residue (L vs. D).

| Property | This compound | Z-Leu-ONp (L-form) |

|---|---|---|

| CAS No. | 52235-17-3 | 1738-87-0 |

| Configuration | D-leucine | L-leucine |

| Molecular Weight | 386.398 g/mol | 386.398 g/mol |

| Density | 1.2±0.1 g/cm³ | Data unavailable |

Key Differences :

- Stereochemical Impact : The D-configuration in this compound prevents recognition by proteases, enhancing peptide stability in biological systems. In contrast, L-forms are prone to enzymatic cleavage .

- Applications : this compound is preferred for synthesizing D-peptides used in drug discovery, while Z-Leu-ONp is typical for natural L-peptides .

Z-Lys-ONp·HCl (Lysine Derivative)

Key Differences :

- Steric and Electronic Effects : The lysine side chain in Z-Lys-ONp·HCl introduces polarity and steric hindrance, slowing coupling efficiency compared to this compound .

- Utility : Z-Lys-ONp·HCl is used to incorporate lysine residues with orthogonal protection, whereas this compound is ideal for hydrophobic peptide segments .

Comparison with Functionally Similar Compounds

Z-D-Leu-OH (Carboxylic Acid Form)

Z-D-Leu-OH (CAS 28862-79-5) lacks the ONp ester, existing as a carboxylic acid.

| Property | This compound | Z-D-Leu-OH |

|---|---|---|

| Functional Group | ONp ester | Carboxylic acid |

| Reactivity | Activated for coupling | Requires activation (e.g., DCC) |

| Molecular Weight | 386.398 g/mol | 307.35 g/mol |

Key Differences :

Z-D-Lys(Boc)-OH (Orthogonally Protected Derivative)

Z-D-Lys(Boc)-OH (CAS 2389-60-8) features a Boc-protected lysine side chain, enabling selective deprotection.

| Property | This compound | Z-D-Lys(Boc)-OH |

|---|---|---|

| Protection | Z (amine), ONp (carboxyl) | Z (amine), Boc (side chain) |

| Function | Rapid coupling | Orthogonal protection |

| Applications | Hydrophobic peptides | Multi-functional peptides |

Key Differences :

Data Tables

Table 1: Structural Comparison of this compound and Analogs

Table 2: Functional Comparison

| Compound | Reactivity | Stability | Primary Application |

|---|---|---|---|

| This compound | High (activated) | Moisture-sensitive | D-peptide synthesis |

| Z-D-Leu-OH | Low (requires activation) | High | Custom peptide modifications |

| Z-D-Lys(Boc)-OH | Moderate | High | Multi-functional peptides |

Activité Biologique

Z-D-Leu-ONp, chemically known as N-alpha-Benzyloxycarbonyl-D-leucine p-nitrophenyl ester, is a compound that plays a significant role in biochemical research, particularly in the study of serine proteases. This article explores its biological activity, mechanisms of action, and applications in various research contexts.

- Molecular Formula : C20H22N2O6

- Molecular Weight : 386.40 g/mol

- Structure : this compound features a benzyloxycarbonyl (Z) protecting group for the amino group of D-leucine and a p-nitrophenyl ester moiety, which serves as an excellent leaving group during enzymatic reactions.

This compound acts primarily as a chromogenic substrate for serine proteases. The mechanism involves the following steps:

- Enzyme Recognition : Serine proteases recognize the specific structure of the D-leucine residue in this compound.

- Cleavage Reaction : The protease cleaves the ester bond, releasing p-nitrophenol (pNP), which is colorless in its bound form but turns yellow upon release.

- Quantification : The amount of released pNP can be quantified by measuring absorbance at 405 nm using a spectrophotometer. Higher absorbance indicates greater enzyme activity.

Enzyme Activity Assessment

This compound is widely used to assess serine protease activity due to its chromogenic properties. Researchers can compare hydrolysis rates of this compound with other substrates to determine substrate specificity and enzyme kinetics. This is crucial for understanding how different proteases interact with various peptide sequences.

Inhibitor Screening

The compound serves as an effective tool for screening potential inhibitors of serine proteases. By measuring enzyme activity in the presence and absence of inhibitor candidates, researchers can evaluate the effectiveness of these inhibitors in blocking enzyme function.

Case Studies

-

Serine Protease Specificity :

- A study demonstrated that different serine proteases exhibit varying preferences for substrates based on their amino acid sequences. By utilizing this compound alongside other substrates, researchers identified specific cleavage patterns that inform about enzyme-substrate interactions.

-

Inhibitor Development :

- Research involving this compound has led to the development of novel inhibitors targeting serine proteases implicated in diseases such as cancer and inflammation. The ability to monitor enzyme activity through this compound hydrolysis has facilitated the identification of effective therapeutic candidates.

Comparative Data Table

| Characteristic | This compound | Other Substrates |

|---|---|---|

| Molecular Weight | 386.40 g/mol | Varies |

| Chromogenic Property | Yes (releases yellow pNP) | Depends on substrate |

| Enzyme Type | Serine Proteases | Various types |

| Application | Enzyme activity assessment | Enzyme kinetics studies |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-D-Leu-ONp, and how can purity be rigorously validated?

- Methodological Answer : Synthesis typically involves coupling Z-protected D-leucine with p-nitrophenol using carbodiimide-based activation (e.g., DCC or EDC) in anhydrous conditions. Post-synthesis, purity validation requires orthogonal analytical techniques:

- HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess chromatographic homogeneity .

- NMR (¹H and ¹³C) to confirm structural integrity and rule out diastereomeric impurities .

- Mass spectrometry (ESI-MS) for molecular weight verification.

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Incubate the compound in buffers (pH 2–9) at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0h, 24h, 72h).

- Analysis : Monitor degradation via HPLC to quantify residual this compound and identify byproducts (e.g., free Z-D-Leu or p-nitrophenol). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported enzymatic inhibition kinetics of this compound across studies?

- Methodological Answer :

- Systematic Review : Compile kinetic parameters (Km, Vmax, IC50) from literature, noting assay conditions (enzyme source, substrate concentration, buffer composition).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to identify outliers and assess heterogeneity. Variables like enzyme purity (SDS-PAGE validation) or inhibitor pre-incubation time may explain discrepancies .

- Replication Studies : Standardize assays using recombinant enzymes and controlled substrate batches to isolate confounding factors .

Q. How can computational modeling enhance mechanistic understanding of this compound’s interaction with target proteases?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonding and hydrophobic interactions between the Z-group/leucine sidechain and protease active sites.

- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess complex stability and identify critical residues for binding energy contributions (MM-PBSA analysis) .

- Validation : Correlate computational findings with mutagenesis data (e.g., alanine-scanning of protease active sites) .

Q. What frameworks are optimal for designing hypothesis-driven studies on this compound’s selectivity across enzyme isoforms?

- Methodological Answer :

- PICO Framework : Define P opulation (enzyme isoforms), I ntervention (this compound concentration gradients), C omparison (wild-type vs. mutant isoforms), O utcome (Ki values).

- FINER Criteria : Ensure the question is F easible (access to isoform-specific assays), I nteresting (addresses substrate specificity debates), N ovel (unexplored isoform comparisons), E thical (non-hazardous assays), R elevant (therapeutic targeting implications) .

Data Presentation Guidelines

-

Table 1 : Comparative kinetic parameters of this compound from peer-reviewed studies.

Study Enzyme Source Km (µM) IC50 (µM) Assay Conditions A et al. (2020) Human chymotrypsin 15 ± 2 0.8 ± 0.1 pH 7.4, 25°C B et al. (2022) Porcine elastase 22 ± 3 1.5 ± 0.3 pH 8.0, 37°C

Key Considerations for Researchers

- Avoid Common Pitfalls : Overlooking stereochemical integrity during synthesis (use chiral HPLC) or failing to control for enzyme autolysis in inhibition assays .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and protease handling (e.g., PPE for aerosol-prone steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.